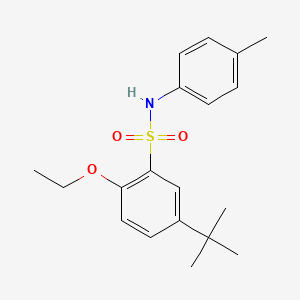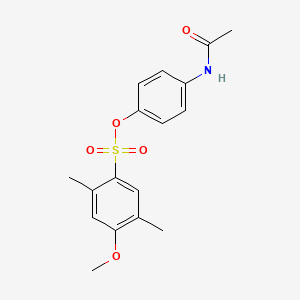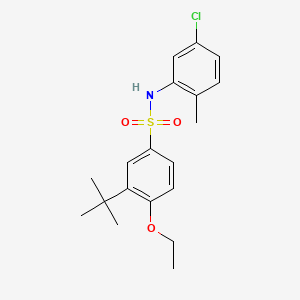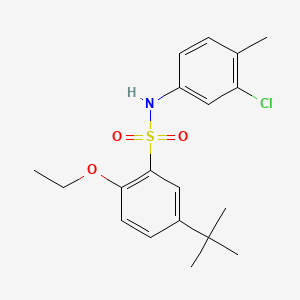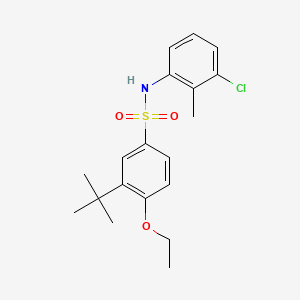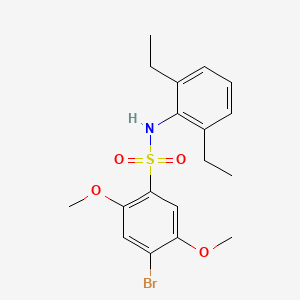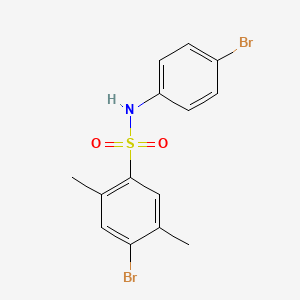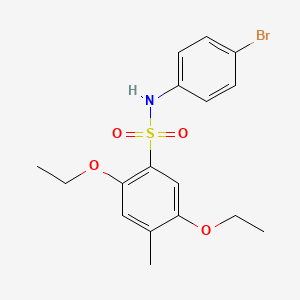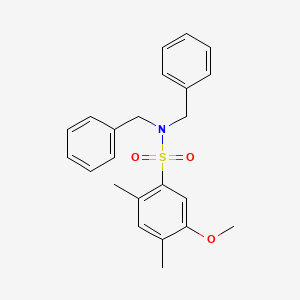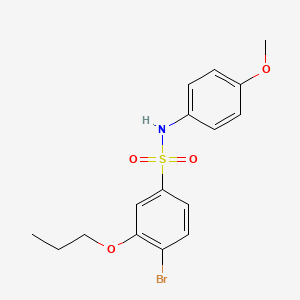
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide, also known as BPPB, is a sulfonamide-based compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Mecanismo De Acción
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide works by binding to the TRPV1 ion channel and blocking its activity. This results in a decrease in pain sensation and inflammation. 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has also been shown to have an effect on other ion channels and receptors, including the P2X7 receptor, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including a decrease in pain sensation and inflammation. This compound has also been shown to have an effect on various ion channels and receptors, including the TRPV1 ion channel and the P2X7 receptor. 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has also been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide in lab experiments is its potency and selectivity as a blocker of the TRPV1 ion channel. This makes it a valuable tool for studying the role of this ion channel in pain sensation and inflammation. However, one of the limitations of using 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide, including further studies on its potential use in treating various diseases, including cancer and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide and its effects on other ion channels and receptors. Finally, the development of new and improved synthesis methods for 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide may lead to the development of more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide involves several steps, including the reaction of 4-bromo-3-nitrophenol with 4-methoxyaniline, followed by the addition of propyl bromide and sodium sulfite. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential use in various scientific research applications, including as a tool for studying ion channels and receptors. This compound has been shown to be a potent and selective blocker of the TRPV1 ion channel, which is involved in pain sensation and inflammation. 4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide has also been studied for its potential use in treating various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-10-22-16-11-14(8-9-15(16)17)23(19,20)18-12-4-6-13(21-2)7-5-12/h4-9,11,18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNILLOUNFBGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-methoxyphenyl)-3-propoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


